molecular formula C8H16ClNO2 B2625938 Ethyl (E)-2-aminohex-4-enoate;hydrochloride CAS No. 2111873-79-9

Ethyl (E)-2-aminohex-4-enoate;hydrochloride

Cat. No.: B2625938
CAS No.: 2111873-79-9
M. Wt: 193.67
InChI Key: WGBJYIKGGKQPIJ-WGCWOXMQSA-N
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Description

Ethyl (E)-2-aminohex-4-enoate;hydrochloride is an organic compound that belongs to the class of amino esters It is characterized by the presence of an ethyl ester group, an amino group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-2-aminohex-4-enoate;hydrochloride typically involves the reaction of ethyl acrylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-aminohex-4-enoate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The double bond can be reduced to form the saturated amino ester.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, saturated amino esters, and various substituted amino esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Ethyl (E)-2-aminohex-4-enoate; hydrochloride has diverse applications in scientific research:

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives useful in different chemical reactions.

Biological Studies

In biological research, Ethyl (E)-2-aminohex-4-enoate; hydrochloride can be employed to study enzyme-substrate interactions. It acts as a probe for investigating biological pathways, particularly those involving amino acids and their derivatives.

Pharmaceutical Development

The compound has potential applications in drug development, especially in creating intermediates for pharmaceuticals. Its structure can be modified to enhance biological activity or reduce side effects in therapeutic agents.

Agrochemical Production

In the agrochemical sector, Ethyl (E)-2-aminohex-4-enoate; hydrochloride can be utilized as an intermediate in the synthesis of pesticides or herbicides, contributing to agricultural productivity .

Case Study 1: Enzyme Interaction

A study demonstrated that Ethyl (E)-2-aminohex-4-enoate; hydrochloride could inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in metabolic engineering .

Case Study 2: Drug Synthesis

Research indicated that this compound could serve as a precursor in synthesizing novel anti-inflammatory drugs, showcasing its versatility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of Ethyl (E)-2-aminohex-4-enoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar ethyl ester group but lacks the amino group and double bond.

    Ethyl eicosapentaenoic acid: An ester with a long-chain polyunsaturated fatty acid, used in the treatment of hypertriglyceridemia.

    Ethyl (E)-4-oxopent-2-enoate: A compound with a similar double bond and ester group but lacks the amino group.

Uniqueness

Ethyl (E)-2-aminohex-4-enoate;hydrochloride is unique due to the presence of both an amino group and a double bond in its structure. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl (E)-2-aminohex-4-enoate;hydrochloride, also known by its chemical formula C8_8H15_{15}NO2_2, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C8_8H15_{15}NO2_2
  • SMILES : CCOC(=O)C(C/C=C/C)N
  • InChI : InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3/b5-3+

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+158.11756136.7
[M+Na]+180.09950144.7
[M+NH4_4]175.14410143.1
[M+K]+196.07344140.4

This compound has been studied for its potential inhibitory effects on specific protein targets involved in cancer cell proliferation. The compound's structure suggests it may interact with microtubule-associated proteins, influencing mitotic spindle formation and cellular division.

In Vitro Studies

Recent studies have demonstrated that the compound exhibits micromolar inhibition against certain cancer cell lines by disrupting normal mitotic processes. For instance, in assays utilizing centrosome-amplified DLD1 human colon cancer cells, treatment with this compound resulted in a significant increase in multipolar mitoses, indicating its potential as an anticancer agent .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the effect of this compound on mitotic spindle multipolarity.
    • Method : DLD1 cells were treated with varying concentrations of the compound.
    • Results : A concentration of 15 μM led to a 21% increase in multipolarity in centrosome-amplified cells compared to controls .
  • Stability and Pharmacokinetics :
    • Objective : To assess the stability of the compound in biological systems.
    • Method : Half-life determination in BALB/c mouse plasma.
    • Results : The compound exhibited a half-life of approximately 215 minutes, indicating favorable stability for further therapeutic development .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the ethyl ester or alkyl chain length significantly affect the compound's potency. For example:

  • Removing the ethyl group resulted in a drastic reduction in biological activity (3000-fold decrease).
  • Alterations to the benzamide substituents also impacted efficacy, highlighting the importance of specific functional groups for maintaining activity .

Properties

IUPAC Name

ethyl (E)-2-aminohex-4-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-5-6-7(9)8(10)11-4-2;/h3,5,7H,4,6,9H2,1-2H3;1H/b5-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBJYIKGGKQPIJ-WGCWOXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=CC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C/C=C/C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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